molecular formula C9H7FO3 B6285191 2-acetyl-4-fluorobenzoic acid CAS No. 1334325-35-7

2-acetyl-4-fluorobenzoic acid

Cat. No. B6285191
CAS RN: 1334325-35-7
M. Wt: 182.1
InChI Key:
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Description

2-Acetyl-4-fluorobenzoic acid (AFBA) is a widely used organic compound in the field of synthetic organic chemistry. It is a colorless solid that is used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, agrochemicals, and other materials. AFBA has been studied extensively in the past few decades and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-acetyl-4-fluorobenzoic acid is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used in the synthesis of a variety of polymers, such as polyurethanes and polyesters. This compound has also been used in the synthesis of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorobenzoic acid is not fully understood. However, it is believed to act as a proton donor and acceptor, allowing for the formation of a variety of organic compounds. It is also believed to act as a catalyst, speeding up the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects on the human body, including the inhibition of enzymes and the inhibition of cell growth. It is also believed to have an anti-inflammatory effect and to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-acetyl-4-fluorobenzoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a useful tool for synthetic organic chemistry. However, this compound is highly toxic, and care must be taken when handling it.

Future Directions

There are a number of future directions for 2-acetyl-4-fluorobenzoic acid, including the development of more efficient synthesis methods, the development of more efficient catalysts, and the development of new uses for the compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as to develop new applications for the compound.

Synthesis Methods

The synthesis of 2-acetyl-4-fluorobenzoic acid begins with the reaction of acetic anhydride and 2-fluorobenzoic acid. This reaction yields a product containing both acetyl and fluorine groups. This product is then reacted with sodium hydroxide to form a sodium salt of this compound. Finally, the sodium salt is treated with hydrochloric acid to yield the final product, which is a pure sample of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-4-fluorobenzoic acid involves the acylation of 4-fluorobenzoic acid with acetic anhydride in the presence of a catalyst, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-fluorobenzoic acid", "acetic anhydride", "catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 4-fluorobenzoic acid and catalyst to a reaction flask", "Add acetic anhydride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to hydrolyze the intermediate", "Extract the product with an organic solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1334325-35-7

Molecular Formula

C9H7FO3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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